![molecular formula C10H19BO4 B2604198 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid CAS No. 2286357-15-9](/img/structure/B2604198.png)
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid is a chemical compound with the molecular formula C10H19BO4 . It is related to other compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 4-Oxo-4- { [3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}butanoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid include a predicted boiling point of 296.7±23.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted pKa of 4.88±0.10 .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is also used in carbon-carbon coupling and carbon heterocoupling reactions .
Drug Development
Boronic acid compounds like this one are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They are also used as enzyme inhibitors or specific ligand drugs .
Cancer Treatment
In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Insulin and Gene Delivery
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
Chemical Intermediate
This compound is a chemical intermediate used in the preparation of pharmaceuticals and chemical intermediates .
Biological Activity and Pharmacological Effects
Due to their unique structure, boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are often involved in carbon-carbon bond formation reactions .
Biochemical Pathways
It’s known that similar compounds are often used in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where carbon-carbon bonds are formed .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may play a role in the formation of complex organic molecules .
Action Environment
It’s known that similar compounds are often sensitive to air , suggesting that the compound’s action may be influenced by exposure to air.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMGSHMVIEORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid |
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